(4-Chloro-1,2-phenylene)dimethanol
Description
(4-Chloro-1,2-phenylene)dimethanol, with the chemical formula C₈H₉ClO₂, presents a fascinating molecular architecture. Its structure, featuring a chlorine atom and two methanol (B129727) groups on a benzene (B151609) ring, suggests a potential for diverse reactivity and application. However, a comprehensive survey of scientific literature reveals a surprising scarcity of research focused specifically on this compound. This lack of dedicated studies makes a direct review of its properties and applications challenging. Therefore, this article will provide a comprehensive overview based on the well-established principles of related chemical families to infer its characteristics and potential areas of scientific interest.
Halogenated aromatic compounds, a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by a halogen, are of immense importance in various scientific and industrial domains. researchgate.netncert.nic.in The introduction of a halogen atom, such as chlorine, significantly alters the electronic properties and reactivity of the aromatic ring. colorado.edu This modification can enhance the compound's utility in fields ranging from pharmaceuticals and agrochemicals to materials science. rsc.org
The presence of the chloro-substituent in this compound is expected to influence its chemical behavior in several ways. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the hydroxyl groups and the reactivity of the benzene ring towards electrophilic substitution. colorado.edu Furthermore, the carbon-chlorine bond itself can be a site for various chemical transformations.
Halogenated aromatics are widely utilized as intermediates in organic synthesis. ncert.nic.in The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the construction of more complex molecules. This versatility underscores the potential of this compound as a building block in synthetic chemistry.
The table below provides a summary of key properties of a related halogenated aromatic compound, 4-chloro-1,2-diethylbenzene, to offer some perspective on the physical characteristics that might be expected for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Cl |
| Molecular Weight | 168.66 g/mol |
| IUPAC Name | 4-chloro-1,2-diethylbenzene |
| Data sourced from PubChem CID 20267053 nih.gov |
Dihydroxylated aromatic frameworks, particularly those with benzylic alcohol functionalities like this compound, are another cornerstone of organic chemistry. These compounds, often referred to as diols, are characterized by the presence of two hydroxyl (-OH) groups. wikipedia.orgchemistrysteps.com The hydroxyl groups are highly versatile functional groups, capable of undergoing a wide array of chemical reactions. chemistrysteps.com
The two hydroxyl groups in this compound can participate in esterification, etherification, and oxidation reactions. chemistrysteps.com Their proximity on the benzene ring could also allow for the formation of cyclic structures, such as cyclic ethers or acetals, under appropriate conditions. This potential for intramolecular reactions adds another layer of chemical complexity and synthetic utility.
Furthermore, diols are crucial monomers in polymer chemistry. wikipedia.orgresearchgate.net The bifunctional nature of these molecules allows them to form polyesters, polyurethanes, and other polymers when reacted with suitable co-monomers. wikipedia.org For instance, 1,4-benzenedimethanol (B118111) is a well-known monomer used in the synthesis of polyesters. nih.gov This suggests that this compound could potentially be explored as a monomer for creating novel halogenated polymers with tailored properties, such as enhanced flame retardancy or chemical resistance.
The following table details some properties of the non-chlorinated analogue, 1,2-benzenedimethanol, to provide a baseline for understanding the potential characteristics of its chlorinated counterpart.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | (2-hydroxymethyl)phenyl]methanol |
| Melting Point | 63-65 °C |
| Data for 1,2-Benzenedimethanol |
Despite the clear potential for interesting chemistry and applications stemming from its structure, the research trajectory for this compound is virtually non-existent. A thorough search of chemical databases and academic journals reveals a significant gap in the literature concerning its synthesis, characterization, and exploration of its chemical properties.
This lack of research can be attributed to several factors. It is possible that synthetic routes to this specific isomer are not straightforward or high-yielding, making it less accessible for study. Researchers may have also focused on other halogenated or dihydroxylated aromatic compounds that are more readily available or have more immediate and obvious applications.
The absence of dedicated research on this compound presents a clear opportunity for future investigation. Key research questions that remain unanswered include:
Efficient Synthesis: Developing a reliable and scalable synthetic method for the preparation of this compound is the first critical step. This could potentially be achieved through the reduction of 4-chlorophthalic acid or its derivatives, or via the chlorination of 1,2-benzenedimethanol.
Detailed Characterization: A comprehensive spectroscopic and crystallographic analysis is needed to fully elucidate its molecular structure and physical properties.
Reactivity Studies: A systematic investigation of its reactivity, exploring reactions at the hydroxyl groups and the aromatic ring, would unveil its potential as a synthetic intermediate.
Polymer Chemistry: Its utility as a monomer in the synthesis of novel halogenated polymers is a promising avenue for materials science research.
Biological Activity: Screening for potential biological activity could reveal applications in medicinal chemistry or agrochemistry, given that many halogenated aromatic compounds exhibit such properties.
Structure
3D Structure
Properties
IUPAC Name |
[4-chloro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFSTVKMONOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447597 | |
| Record name | 1,2-Benzenedimethanol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110706-49-5 | |
| Record name | 1,2-Benzenedimethanol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1,2 Phenylene Dimethanol
Classical Synthetic Approaches
Classical approaches remain fundamental in the synthesis of benzylic diols like (4-Chloro-1,2-phenylene)dimethanol. These methods are valued for their reliability and are often built upon readily available starting materials.
One of the most direct routes to this compound involves the reduction of precursor molecules where the carbon atoms of the desired hydroxymethyl groups are already in a higher oxidation state, such as in carboxylic acids or aldehydes.
The reduction of 4-chlorophthalic acid or its corresponding anhydride (B1165640) is a viable, albeit challenging, pathway. Carboxylic acids are less reactive towards reduction than many other carbonyl compounds. Therefore, this transformation requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most effective and commonly used reagent for this purpose. masterorganicchemistry.comquora.comlibretexts.org The reaction involves the complete reduction of both carboxyl groups to primary alcohols. zbaqchem.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous etheral solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive aluminum intermediates and protonate the resulting alkoxides to yield the diol. pearson.com
Table 1: Carboxylic Acid Reduction to this compound
| Precursor Compound | Reagent | Product | Key Considerations |
| 4-Chlorophthalic acid | 1. LiAlH₄ in THF2. H₃O⁺ workup | This compound | Requires a strong, non-selective reducing agent. Anhydrous conditions are critical. |
| 4-Chlorophthalic anhydride | 1. LiAlH₄ in THF2. H₃O⁺ workup | This compound | The anhydride is reduced to the diol in a single synthetic operation. zbaqchem.com |
A more facile reduction strategy begins with 4-chloro-1,2-benzenedicarboxaldehyde (also known as 4-chlorophthalaldehyde). Aldehydes are significantly more reactive to nucleophilic reducing agents than carboxylic acids. This allows for the use of milder and more selective reagents, such as Sodium Borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reduction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695), where NaBH₄ efficiently reduces both aldehyde groups to the corresponding primary alcohols. researchgate.net This method is often preferred due to the operational simplicity and the greater functional group tolerance of NaBH₄ compared to LiAlH₄. libretexts.org
The precursor, 4-chloro-1,2-benzenedicarboxaldehyde, can be synthesized from 4-chloro-o-xylene (B146410) through a bromination-hydrolysis sequence. google.comgoogle.com
Table 2: Aldehyde Reduction to this compound
| Precursor Compound | Reagent | Product | Key Considerations |
| 4-Chloro-1,2-benzenedicarboxaldehyde | 1. NaBH₄ in Methanol2. Aqueous workup | This compound | Milder, more selective reduction. masterorganicchemistry.com Easier to handle reagents and reaction conditions. |
An alternative to precursor reduction is the construction of the hydroxymethyl groups directly onto a pre-existing chlorinated aromatic ring. These methods offer strategic advantages in controlling regiochemistry.
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.org This creates a highly reactive aryllithium intermediate that can be quenched with an appropriate electrophile. organic-chemistry.org
To synthesize this compound, a plausible, though complex, DoM strategy could involve a starting material like 3-chloro-phenol protected as a potent DMG, such as a diethyl carbamate (B1207046) (-OCONEt₂). acs.org A sequential two-fold ortho-lithiation and quenching with a formaldehyde (B43269) equivalent (e.g., dry paraformaldehyde) would be required. The first ortho-lithiation would occur at the C2 position, followed by quenching. A second, subsequent ortho-lithiation at the C6 position (now adjacent to the newly installed group) and a second electrophilic quench would install the second hydroxymethyl group. Final deprotection of the carbamate would yield the target diol. This approach offers precise control but requires careful optimization of reaction conditions for each step.
Table 3: Hypothetical Directed ortho-Metalation Strategy
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 3-Chlorophenol | Diethylcarbamoyl chloride, Base | 3-Chlorophenyl diethylcarbamate | Installation of Directing Group |
| 2 | 3-Chlorophenyl diethylcarbamate | 1. sec-BuLi, TMEDA2. Paraformaldehyde | 2-Hydroxymethyl-3-chlorophenyl diethylcarbamate | First ortho-functionalization |
| 3 | 2-Hydroxymethyl-3-chlorophenyl diethylcarbamate | 1. Protect alcohol (e.g., as MOM ether)2. sec-BuLi, TMEDA3. Paraformaldehyde | Protected diol intermediate | Second ortho-functionalization |
| 4 | Protected diol intermediate | Deprotection reagents (e.g., acid) | This compound | Final product generation |
A robust and scalable method for synthesizing this compound starts with 4-chloro-1,2-dimethylbenzene (4-chloro-o-xylene). ottokemi.comchemspider.comchemicalbook.com This multi-step process involves first activating the benzylic methyl groups via free-radical halogenation, followed by hydrolysis to install the hydroxyl groups.
The first step is a di-halogenation of the two methyl groups. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a solvent such as carbon tetrachloride, or by using chlorine gas under UV irradiation. google.com This reaction produces 1,2-bis(halomethyl)-4-chlorobenzene. It is crucial to control the reaction conditions to favor side-chain halogenation over undesired aromatic ring halogenation. google.com
In the second step, the resulting benzylic dihalide undergoes nucleophilic substitution via hydrolysis. This can be accomplished by heating the dihalide with an aqueous solution of a weak base, such as sodium carbonate or potassium acetate (B1210297), followed by acidification. This Sₙ1 or Sₙ2 type reaction replaces both halogen atoms with hydroxyl groups to furnish the final product, this compound.
Table 4: Side-Chain Functionalization of 4-Chloro-o-xylene
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Considerations |
| 1. Halogenation | 4-Chloro-1,2-dimethylbenzene | 2 eq. NBS, AIBN, CCl₄ | 1,2-Bis(bromomethyl)-4-chlorobenzene | Free-radical conditions are essential to prevent ring halogenation. google.com |
| 2. Hydrolysis | 1,2-Bis(bromomethyl)-4-chlorobenzene | 1. Na₂CO₃, H₂O/THF2. H₃O⁺ workup | This compound | The di-halide is converted to the diol via nucleophilic substitution. |
Functionalization of Substituted Aromatic Rings
Modern Synthetic Innovations
Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the preparation of this compound. These modern techniques offer advantages over traditional methods in terms of yield, purity, and environmental impact.
Catalytic Hydrogenation Methods
Catalytic hydrogenation represents a prominent method for the reduction of 4-chlorophthalic acid or its anhydride to this compound. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl groups.
Ruthenium-based catalysts have shown considerable promise in the hydrogenation of dicarboxylic acids to diols. While specific studies on 4-chlorophthalic acid are limited, research on analogous substrates provides valuable insights. For instance, the hydrogenation of fumaric acid to 1,4-butanediol (B3395766) has been achieved with a yield of up to 49.6% using a [Ru(acac)₃]/MeC(CH₂PPh₂)₃ system in methanol. The reaction conditions for such transformations are crucial and are typically optimized for temperature and pressure to achieve high conversion and selectivity.
The choice of catalyst and support is critical. For example, in the hydrogenation of hexadecanoic acid, a bimetallic ruthenium-tin catalyst on a carbon support (Ru-Sn/C) has been investigated. The highest conversion (86.24%) was achieved at 180°C and an initial H₂ pressure of 5.0 MPa, although the primary product was the corresponding ester, with the desired alcohol formed in lower yields. researchgate.net This highlights the challenge of achieving complete reduction to the diol while avoiding side reactions.
Table 1: Catalytic Hydrogenation of Dicarboxylic Acids to Diols
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield of Diol (%) |
| [Ru(acac)₃]/MeC(CH₂PPh₂)₃ | Fumaric Acid | Methanol | 120 | 80 | 49.6 |
| Ru-Sn(3.0)/C | Hexadecanoic Acid | Ethanol | 180 | 50 | 4.27 |
Note: Data for analogous reactions are presented due to the limited direct data for 4-chlorophthalic acid.
Organometallic Cross-Coupling Strategies
While organometallic cross-coupling reactions are not the primary method for the reduction of carboxylic acids, certain organometallic reagents are powerful reducing agents capable of converting carboxylic acid derivatives to alcohols. The most relevant of these for the synthesis of this compound are hydride-donating reagents.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can effectively reduce carboxylic acids, esters, and anhydrides to primary alcohols. rsc.orgbyjus.com The reduction of phthalic anhydride with LiAlH₄ is known to produce the corresponding diol. researchgate.net It is expected that 4-chlorophthalic anhydride would undergo a similar transformation to yield this compound. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). byjus.com
Diisobutylaluminum hydride (DIBAL-H) is another versatile organoaluminum reducing agent. It is particularly useful for the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comcdnsciencepub.commasterorganicchemistry.com However, by adjusting the stoichiometry and reaction conditions, DIBAL-H can also effect the complete reduction to alcohols. For the synthesis of diols from anhydrides, careful control of the reaction temperature is crucial to achieve the desired product and avoid the formation of lactones or other byproducts. Reductions with DIBAL-H are often performed at low temperatures, such as -78°C, in non-polar solvents like toluene (B28343) or hexane. cdnsciencepub.com
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves exploring milder reagents, renewable resources, and more efficient catalytic systems.
One approach involves the chemoselective reduction of carboxylic acids using sodium borohydride (NaBH₄), a milder and safer reducing agent than LiAlH₄. While NaBH₄ itself is generally not effective for the reduction of carboxylic acids, its reactivity can be enhanced. For instance, the combination of NaBH₄ with iodine (I₂) in THF has been shown to reduce various carboxylic acids, including phthalic acid, to the corresponding alcohols in good yields. researchgate.net Another green modification involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with NaBH₄ at low temperatures. This method has been successfully applied to the selective reduction of a carboxylic acid in the presence of other functional groups. scirp.orgnih.gov
Optimization of Reaction Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is essential to maximize the yield and purity of the desired product.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence the outcome of the reduction reaction. For reductions with metal hydrides like LiAlH₄, anhydrous aprotic solvents such as diethyl ether and THF are essential to prevent the decomposition of the reagent. byjus.com While LiAlH₄ has higher solubility in diethyl ether, THF is often the preferred solvent due to the potential for spontaneous decomposition in ether catalyzed by impurities. byjus.com
In catalytic hydrogenation, the solvent can affect the solubility of the substrate and the catalyst's activity. For instance, in the ruthenium-catalyzed hydrogenation of hexadecanoic acid, ethanol was used as the solvent. researchgate.net The polarity and coordinating ability of the solvent can impact the reaction rate and product distribution.
Temperature and Pressure Control
Temperature is a critical parameter in the reduction of 4-chlorophthalic acid derivatives. In reductions using powerful reagents like LiAlH₄, the reaction is often carried out at room temperature or with gentle heating. rsc.org Conversely, for more selective reductions with reagents like DIBAL-H, very low temperatures (e.g., -78°C) are typically employed to prevent over-reduction and side reactions. masterorganicchemistry.comcdnsciencepub.commasterorganicchemistry.com
In catalytic hydrogenation, both temperature and pressure play a crucial role. Higher temperatures and pressures generally increase the reaction rate but can also lead to undesired side reactions or catalyst deactivation. For the hydrogenation of hexadecanoic acid with a Ru-Sn/C catalyst, the optimal temperature was found to be 180°C. researchgate.net The pressure of hydrogen gas is another key variable, with higher pressures favoring the hydrogenation process. In the aforementioned study, an initial H₂ pressure of 5.0 MPa was used. researchgate.net The optimization of these parameters is essential for achieving high conversion and selectivity towards the desired diol.
Table 2: Summary of Reducing Agents and Conditions for Carboxylic Acid/Anhydride Reduction
| Reducing Agent | Substrate Type | Typical Solvent | Typical Temperature | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Anhydride | Diethyl ether, THF | Room Temperature | Primary Alcohol/Diol |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydride, Ester | Toluene, Hexane | -78°C to Room Temp. | Alcohol/Diol (or Aldehyde) |
| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Carboxylic Acid | THF | Room Temperature | Primary Alcohol/Diol |
| Sodium Borohydride (NaBH₄) / Mixed Anhydride | Carboxylic Acid | THF | -15°C | Primary Alcohol |
Catalyst Selection and Loading
The conversion of the carboxyl or anhydride functional groups in 4-chlorophthalic acid or 4-chlorophthalic anhydride to hydroxymethyl groups requires a robust catalytic system. The selection of an appropriate catalyst is critical to achieve high yields and minimize side reactions. Both heterogeneous and homogeneous catalytic systems can be employed for this transformation.
Heterogeneous catalytic hydrogenation is a common method for the reduction of aromatic carboxylic acids. Catalysts such as Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are often utilized. For instance, the hydrogenation of aromatic dicarboxylic acids has been shown to be effective with a 5% Pd/C catalyst, leading to the saturation of the aromatic ring to form cyclohexanedicarboxylic acid. researchgate.netasianpubs.org However, to selectively reduce the carboxylic acid groups while preserving the aromatic ring, bimetallic catalysts are often more effective. A Ru-Sn/Al₂O₃ catalyst, for example, can selectively hydrogenate the carboxylic groups of cyclohexane (B81311) dicarboxylic acids to the corresponding dimethanol. researchgate.netasianpubs.org In the context of phthalic acid, a Ru-Sn/Al₂O₃ catalyst has been observed to yield phthalide, indicating that careful optimization of reaction conditions is necessary to achieve the desired diol. researchgate.netasianpubs.org
Homogeneous catalysis offers an alternative route through hydrosilylation. Manganese(I) carbonyl complexes, such as [MnBr(CO)₅], have been demonstrated to effectively catalyze the reduction of carboxylic acids to alcohols in the presence of a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃). nih.gov This method can be performed under relatively mild conditions (e.g., 80°C) with catalyst loadings as low as 0.5 to 2 mol%. nih.gov Another approach involves the use of a frustrated Lewis pair catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which catalyzes the hydrosilylation of carboxylic acids to form disilyl acetals, which can then be hydrolyzed to the corresponding alcohols. acs.org
The optimal catalyst loading is a crucial parameter that influences reaction efficiency and cost-effectiveness. For heterogeneous catalysts, loadings typically range from 1 to 5 mol%. For the more active homogeneous catalysts, loadings can be significantly lower, sometimes in the range of 0.05 to 2 mol%. nih.govacs.org
Table 1: Catalyst Systems for the Reduction of Aromatic Carboxylic Acids
| Catalyst System | Typical Loading | Reactant | Product Type | Reference |
|---|---|---|---|---|
| 5% Pd/C | ~5 wt% | Aromatic dicarboxylic acids | Cyclohexane dicarboxylic acids | researchgate.netasianpubs.org |
| 5% Ru/C | ~5 wt% | Aromatic dicarboxylic acids | Cyclohexane dicarboxylic acids | researchgate.netasianpubs.org |
| Ru-Sn/Al₂O₃ | Not specified | Phthalic acid | Phthalide | researchgate.netasianpubs.org |
| [MnBr(CO)₅] / PhSiH₃ | 0.5 - 2 mol% | Aliphatic and aromatic carboxylic acids | Alcohols | nih.gov |
Isolation and Purification Techniques
Following the synthesis of this compound, the crude product mixture typically contains unreacted starting materials, catalyst residues, and by-products. Therefore, effective isolation and purification methods are required to obtain the compound with the desired level of purity.
Crystallization and Recrystallization
Crystallization is a powerful technique for the purification of solid organic compounds like this compound. The principle of this method relies on the differences in solubility between the desired compound and impurities in a selected solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then cooled slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. youtube.com
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic alcohols and diols, a range of solvents can be considered. rochester.edunih.gov Common solvents and solvent mixtures include ethanol, methanol, water, or combinations like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu The presence of polar hydroxyl groups and the chlorinated aromatic ring in this compound will dictate the optimal solvent system.
The process typically involves the following steps:
Dissolving the crude solid in a minimum amount of a hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the filtrate to cool slowly and undisturbed to promote the formation of well-defined crystals.
Isolating the purified crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying the crystals to remove residual solvent.
Table 2: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent/Solvent System | Properties and Applications | Reference |
|---|---|---|
| Ethanol | A versatile solvent for many organic compounds, including those with hydroxyl groups. | rochester.edu |
| Water | Suitable for polar compounds; its high boiling point can be advantageous. | rochester.edu |
| n-Hexane / Acetone | A common mixture that can be fine-tuned for optimal solubility. | rochester.edu |
| n-Hexane / Ethyl Acetate | Another adjustable solvent mixture suitable for a range of polarities. | rochester.edu |
Chromatographic Separation Methods
Chromatography encompasses a variety of techniques used to separate the components of a mixture. For the purification of this compound, liquid chromatography and gas chromatography are particularly relevant.
High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the purification and analysis of non-volatile compounds like aromatic diols. The separation is based on the differential partitioning of the analytes between a stationary phase and a liquid mobile phase. For compounds like this compound, reversed-phase HPLC is often employed.
Stationary Phases: C18 (octadecylsilyl) bonded silica (B1680970) is a common choice, providing hydrophobic interactions. helixchrom.com Phenyl- or pentafluorophenyl (PFP)-functionalized columns can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. helixchrom.com
Mobile Phases: A mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol is typically used. The composition of the mobile phase can be optimized (isocratic or gradient elution) to achieve the desired separation.
Gas Chromatography (GC) is a powerful analytical technique for volatile compounds. While this compound itself may have limited volatility, it can be derivatized (e.g., by silylation of the hydroxyl groups) to increase its volatility for GC analysis. GC is highly effective for assessing purity and can also be used for preparative separations on a smaller scale.
Stationary Phases: Capillary columns coated with dimethylpolysiloxane are widely used and separate compounds based on their boiling points and polarity. globalresearchonline.net For aromatic compounds, specialized phases may offer better resolution. nih.gov
Detectors: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) provides structural information, which is invaluable for peak identification. scholarsresearchlibrary.com
Table 3: Chromatographic Methods for the Analysis and Purification of Aromatic Alcohols
| Technique | Stationary Phase | Mobile/Carrier Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18, PFP, Amaze HA | Water/Acetonitrile, Water/Methanol | UV, MS | Analysis and Purification | helixchrom.comresearchgate.net |
Chemical Reactivity and Transformation of 4 Chloro 1,2 Phenylene Dimethanol
Reactions Involving Hydroxyl Functionalities
The two primary alcohol groups in (4-Chloro-1,2-phenylene)dimethanol are key sites for a variety of chemical transformations, including nucleophilic substitution, oxidation, and cyclization reactions. The adjacent positioning of these groups can also lead to unique intramolecular reactions.
Nucleophilic Substitution Reactions
The hydroxyl groups of this compound can be readily converted into other functional groups through nucleophilic substitution reactions. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.
The conversion of the diol to the corresponding dihalide is a common transformation. Reagents such as thionyl chloride (SOCl₂) are effective for replacing the hydroxyl groups with chlorine atoms. This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of 1,2-bis(chloromethyl)-4-chlorobenzene. The reaction is generally carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated.
Similarly, bromination can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The radical bromination of the closely related 4-chloro-o-xylene (B146410) using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) in a solvent such as carbon tetrachloride (CCl₄) also yields the corresponding 1,2-bis(bromomethyl)-4-chlorobenzene, highlighting the reactivity of the benzylic positions.
Table 1: Halogenation of this compound Analogues
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-Chloro-o-xylene | N-Bromosuccinimide (NBS), AIBN | 1,2-Bis(bromomethyl)-4-chlorobenzene | High | iitm.ac.in |
| Benzyl alcohol | Thionyl chloride (SOCl₂) | Benzyl chloride | >90 | wikipedia.org |
| 1,2-Benzenedimethanol | Thionyl chloride (SOCl₂), Pyridine | 1,2-Bis(chloromethyl)benzene | Good | chemistrytalk.org |
The hydroxyl groups of this compound can undergo etherification to form dialkoxy derivatives. The Williamson ether synthesis is a widely used method for this transformation. wikipedia.org This reaction involves the deprotonation of the diol with a strong base, such as sodium hydride (NaH), to form a dialkoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents like THF or DMF being commonly employed.
Esterification of the diol can be accomplished through reaction with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine can provide the corresponding diesters in high yields.
Table 2: Etherification and Esterification of 1,2-Benzenedimethanol
| Reaction Type | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |
| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1,2-Bis(methoxymethyl)benzene | Moderate | masterorganicchemistry.com |
| Esterification | Acetic Anhydride (B1165640) | Pyridine | 1,2-Benzenedimethanol diacetate | High | libretexts.org |
| Esterification | Benzoyl Chloride | Pyridine | 1,2-Benzenedimethanol dibenzoate | High | libretexts.org |
Oxidation Reactions to Carbonyl Compounds
The primary alcohol groups of this compound can be oxidized to form the corresponding dialdehyde (B1249045), 4-chloro-1,2-benzenedicarboxaldehyde. A variety of oxidizing agents can be employed for this transformation. Milder oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the use of pyridinium (B92312) chlorochromate (PCC) are effective methods for the selective oxidation of primary alcohols to aldehydes. Other reagents such as manganese dioxide (MnO₂) are also known to be effective for the oxidation of benzylic alcohols.
Table 3: Oxidation of 1,2-Benzenedimethanol to o-Phthalaldehyde
Cyclization Reactions Involving Adjacent Hydroxyls
The two adjacent hydroxymethyl groups in this compound can participate in intramolecular cyclization reactions to form heterocyclic compounds. Under acidic conditions, for instance, the diol can undergo dehydration to form a cyclic ether, specifically a derivative of phthalan (B41614) (1,3-dihydroisobenzofuran). The reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. The formation of the five-membered ring is generally favored due to its thermodynamic stability.
These cyclization reactions can also be used to form larger rings or more complex heterocyclic systems by reacting the diol with other bifunctional reagents. For example, condensation with aldehydes or ketones can lead to the formation of cyclic acetals.
Table 4: Cyclization Reactions of 1,2-Benzenedimethanol Analogues
| Starting Material | Reagent | Product | Conditions | Reference |
| 1,2-Benzenedimethanol | Sulfuric Acid (H₂SO₄) | Phthalan | Heat | researchgate.net |
| 1,2-Benzenedimethanol | Acetone, Acid Catalyst | 2,2-Dimethyl-1,3-dihydroisobenzofuran | Room Temperature | tcichemicals.com |
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the combined electronic and steric effects of the substituents already present on the ring: the chloro group and the two hydroxymethyl groups.
The chlorine atom is an ortho-, para-directing deactivator. It withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles than benzene. However, through resonance, it can donate lone pair electrons, directing incoming electrophiles to the ortho and para positions.
The two hydroxymethyl groups (-CH₂OH) are weakly activating and ortho-, para-directing. Their activating nature stems from hyperconjugation and a weak inductive effect.
In this compound, the positions available for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:
The chloro group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).
The hydroxymethyl group at C1 directs to its ortho (C6) and para (C4, which is already substituted) positions.
The hydroxymethyl group at C2 directs to its ortho (C3) and para (C5) positions.
Considering these combined effects, electrophilic substitution is most likely to occur at positions C3 and C5, as they are activated by one hydroxymethyl group and directed by the chloro group. Position C6 is only activated by one hydroxymethyl group. Steric hindrance from the adjacent hydroxymethyl groups might also influence the regioselectivity, potentially favoring substitution at the less hindered C5 position over the C3 position.
A relevant analogy is the nitration of 4-chloro-o-xylene. In this reaction, the major product is 4-chloro-5-nitro-o-xylene, with the nitro group entering the position between the two methyl groups and para to the chlorine. This suggests that in the case of this compound, substitution at C5 would be a significant outcome.
Table 5: Electrophilic Nitration of 4-Chloro-o-xylene
| Reagent | Conditions | Major Product | Minor Product | Reference |
| HNO₃, H₂SO₄ | 0-10 °C | 4-Chloro-5-nitro-o-xylene | 4-Chloro-3-nitro-o-xylene | researchgate.net |
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. byjus.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic nucleus. byjus.com The rate and regioselectivity (the position of substitution) on the benzene ring of this compound are dictated by the combined electronic and steric effects of the existing substituents: the chloro group and the two hydroxymethyl groups.
The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton from the site of attack to restore the ring's aromaticity. byjus.commsu.edu
Directing Effects of Substituents:
Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is strongly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. youtube.com However, through resonance, its lone pairs can donate electron density to the ring, which preferentially stabilizes the carbocation intermediates for substitution at the ortho and para positions. youtube.com This makes the chloro group a deactivating but ortho, para-director.
Hydroxymethyl Groups (-CH₂OH): The two hydroxymethyl groups are considered weakly deactivating due to the inductive effect of the oxygen atom. However, like other alkyl groups, they are generally considered to be ortho, para-directors. chemguide.co.uk
Predicted Regioselectivity:
In this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the existing groups guide an incoming electrophile as follows:
The chloro group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).
The hydroxymethyl group at C1 directs to its ortho position (C6) and its para position (C4, which is already substituted).
The hydroxymethyl group at C2 directs to its ortho position (C3) and its para position (C5).
Combining these effects, positions C3 and C5 are strongly favored as they are ortho to the chloro group and are also directed to by the hydroxymethyl group at C2. Position C6 is only activated by the hydroxymethyl group at C1. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, with the exact distribution of products potentially influenced by steric hindrance from the adjacent hydroxymethyl groups and the specific nature of the electrophile.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -Cl | C4 | Inductively Withdrawing, Resonance Donating | Deactivating, ortho, para-Director (to C3, C5) |
| -CH₂OH | C1 | Weakly Inductively Withdrawing | Weakly Deactivating, ortho, para-Director (to C6) |
| -CH₂OH | C2 | Weakly Inductively Withdrawing | Weakly Deactivating, ortho, para-Director (to C3, C5) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.canobelprize.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. nobelprize.org For this compound, the aryl chloride (C-Cl) bond at the C4 position is the reactive site for such transformations.
While aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond, significant advances in catalyst development have enabled their effective use in cross-coupling reactions. uwindsor.caresearchgate.net These advancements typically rely on the use of palladium catalysts supported by bulky, electron-rich ligands, such as biarylphosphines or N-heterocyclic carbenes, which facilitate the challenging oxidative addition step. researchgate.netnih.gov
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chloride bond, forming a palladium(II) intermediate. nobelprize.org
Transmetalation: The organic group from the coupling partner (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new bond in the final product and regenerating the palladium(0) catalyst. nobelprize.org
The diol functionality of this compound is generally tolerated under the mild conditions often employed for these reactions. nobelprize.orgsigmaaldrich.com This allows for the synthesis of a diverse range of derivatives where the chlorine atom is replaced by various functional groups.
| Reaction Name | Coupling Partner (M-R) | Product Formed (Ar-R) |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Ar'-B(OH)₂) | Biaryl Compound |
| Heck Coupling | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine (HNR'R'') | Aryl Amine |
| Stille Coupling | Organotin Compound (e.g., Ar'-Sn(Bu)₃) | Biaryl Compound |
| Negishi Coupling | Organozinc Compound (e.g., Ar'-ZnCl) | Biaryl Compound |
Complexation and Chelation Behavior
The defining structural feature of this compound for coordination chemistry is the pair of hydroxymethyl groups positioned on adjacent carbons of the benzene ring. This ortho arrangement allows the molecule to function as a bidentate ligand, capable of forming a stable five-membered chelate ring with a central metal ion. nih.gov
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. researchgate.net In this case, the oxygen atoms of the two hydroxyl groups act as Lewis basic donor sites, each providing a lone pair of electrons to form a coordinate bond with a suitable metal cation. acs.org The resulting complex benefits from the thermodynamic stability of the chelate effect. The parent ligand, 1,2-benzenedimethanol, is also known as phthalyl alcohol or o-xylylene (B1219910) glycol. nih.gov
The oxygen atoms are "hard" donors according to Hard and Soft Acids and Bases (HSAB) theory. Consequently, this compound would be expected to form the most stable complexes with hard or borderline metal ions. The formation and stability of these complexes are also influenced by factors such as the pH of the solution and the ionic radius of the metal. researchgate.netdntb.gov.ua The chloro substituent on the aromatic ring has a minor electronic influence on the donor properties of the hydroxyl groups but does not directly participate in coordination.
| Metal Ion Type | Examples | Potential Coordination Behavior |
|---|---|---|
| Hard Lewis Acids | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺ | Strong coordination to form stable chelates. |
| Borderline Lewis Acids | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ | Favorable coordination, forming stable complexes. |
| Soft Lewis Acids | Cu⁺, Ag⁺, Au⁺, Pd²⁺, Pt²⁺, Hg²⁺ | Weaker interaction compared to hard or borderline metals. |
Spectroscopic and Structural Characterization Techniques for 4 Chloro 1,2 Phenylene Dimethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of (4-Chloro-1,2-phenylene)dimethanol, distinct signals would be expected for the aromatic protons and the methylene (B1212753) (CH₂) protons of the hydroxymethyl groups. The aromatic region would display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the methylene protons would be influenced by the adjacent hydroxyl group and the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.50 | m | - |
| Methylene-H (CH₂) | 4.60 - 4.80 | d | ~5-7 |
Note: This is a predicted data table as experimental data is not publicly available. The actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule. For this compound, one would expect to observe distinct signals for the six aromatic carbons and the two benzylic carbons of the hydroxymethyl groups. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift, and its signal intensity might be lower due to the long relaxation time. The chemical shifts of the aromatic carbons provide information about the substitution pattern on the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Aromatic C-CH₂OH | 138 - 142 |
Note: This is a predicted data table as experimental data is not publicly available. The actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the aromatic ring and the coupling between the methylene and hydroxyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₉ClO₂), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having approximately one-third the intensity of the molecular ion peak (M+). A patent document mentions a derivative of this compound, but not the compound itself, showing a calculated mass for a larger molecule.
Fragmentation Pattern Analysis
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When this compound is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The analysis of these fragments can help to piece together the structure of the original molecule. Common fragmentation pathways for this compound might include the loss of a hydroxyl group, a hydroxymethyl group, or a chlorine atom, as well as cleavages of the aromatic ring. The resulting fragmentation pattern would be a unique fingerprint of the molecule's structure.
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone in the characterization of this compound, offering a window into the molecule's vibrational modes.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound displays a series of absorption bands that correspond to the characteristic vibrations of its constituent bonds.
Key functional group absorptions for this compound include:
O-H Stretch: A broad and intense absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl (O-H) group in the two methanol (B129727) substituents. lumenlearning.comlibretexts.org The broadness of this peak is often due to hydrogen bonding. lumenlearning.comlibretexts.org
C-H Stretch (Aromatic): Absorptions in the range of 3100-3000 cm⁻¹ are attributed to the stretching vibrations of the carbon-hydrogen bonds within the benzene ring. lumenlearning.comlibretexts.org
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene (-CH₂) groups in the dimethanol substituents typically appear in the 3000-2850 cm⁻¹ region. lumenlearning.com
C-C Stretch (In-ring): The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to characteristic absorptions at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. lumenlearning.comlibretexts.org
C-O Stretch: The stretching vibration of the carbon-oxygen bond in the primary alcohol groups is expected to produce a strong band in the 1320-1210 cm⁻¹ range. lumenlearning.comlibretexts.org
C-Cl Stretch: The presence of the chlorine atom on the benzene ring is confirmed by a C-Cl stretching vibration, which typically appears in the 850-550 cm⁻¹ region. libretexts.org
The following table summarizes the expected IR absorption bands for the functional groups in this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3300-2500 (broad, strong) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C-C Stretch (Aromatic) | 1600-1585 and 1500-1400 |
| C-O Stretch (Alcohol) | 1320-1210 (strong) |
| C-Cl Stretch | 850-550 |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further probe the molecular vibrations. Expected Raman shifts would include the aromatic C-C stretching vibrations and the C-Cl stretch. For instance, in a related compound, p-Chloroanilinium ethanoate, the C-Cl stretching vibration was observed at 636 cm⁻¹ in the IR spectrum and 635 cm⁻¹ in the Raman spectrum, while the aromatic C-N stretch appeared at 1087 cm⁻¹ (IR) and 1089 cm⁻¹ (Raman). scirp.org This highlights the complementary nature of the two techniques in confirming functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The aromatic ring in the compound is the primary chromophore, and its π → π* transitions are responsible for strong absorption in the UV region. The presence of substituents like the chloro and hydroxymethyl groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. For aromatic compounds, characteristic absorption bands are often observed. science-softcon.de For example, in a study of p-Chloroanilinium ethanoate, the UV cut-off wavelength was found to be at 337 nm, corresponding to a band gap of 3.67 eV. scirp.org This provides an indication of the electronic properties of the molecule.
X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity
X-ray diffraction (XRD) is an indispensable technique for determining the solid-state structure and crystallinity of this compound. Single-crystal XRD can provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. For instance, a study on 1,4-Benzenedimethanol (B118111) revealed that it crystallizes in the P21/n space group and forms extensive supramolecular sheets through O-H···O hydrogen bonds. researchgate.net Similarly, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene was found to be stabilized by π...π stacking interactions between adjacent benzene rings, C-H...O hydrogen bonds, and close Cl...O contacts. researchgate.net Such detailed structural information is crucial for understanding the intermolecular interactions and solid-state properties of this compound.
The following table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an XRD analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) | 95.5 |
| Volume (ų) | 859 |
| Z | 4 |
Chromatographic-Mass Spectrometry Hybrid Techniques
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. honeywell.com This technique is particularly useful for the analysis of this compound in complex mixtures, allowing for its quantification and structural confirmation. mdpi.com
In an LC-MS analysis, the sample is first injected into an LC system where this compound is separated from other components based on its affinity for the stationary and mobile phases. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. The choice of mobile phase, such as acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for achieving good separation and ionization. rsc.orgumb.edu High-purity solvents are essential to avoid interference and signal suppression in the mass spectrometer. lcms.cz The resulting mass spectrum provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), can offer further structural information. For example, the detection of specific fragment ions can confirm the presence of the chloro-substituted benzene ring and the hydroxymethyl groups. The technique's ability to handle a large number of compounds makes it suitable for applications like environmental monitoring. honeywell.com
Ultra-Performance Liquid Chromatography (UPLC-MS)
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This method offers significant advantages in terms of resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). For the characterization of this compound, UPLC-MS provides a robust platform for verifying its identity and assessing its purity.
The UPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separation of analytes. When coupled with a mass spectrometer, it enables the determination of the mass-to-charge ratio (m/z) of the parent molecule and its fragments, providing a high degree of confidence in the compound's structural elucidation.
In a typical UPLC-MS analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the system. The separation would likely be achieved on a reversed-phase column, such as a C18, which is effective for retaining and separating moderately polar aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid to improve ionization) and an organic solvent (like acetonitrile or methanol) would be employed to resolve the compound from any impurities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar molecules. The mass analyzer then separates the ions based on their m/z ratio. High-resolution mass spectrometry, such as Time-of-Flight (TOF), can provide highly accurate mass measurements, further confirming the elemental composition of the analyte.
Detailed research findings on the specific UPLC-MS analysis of this compound are not extensively published. However, based on the principles of the technique and analysis of similar chlorinated aromatic compounds, a hypothetical set of parameters can be proposed.
The following table outlines a potential UPLC-MS method for the analysis of this compound.
| Parameter | Value/Description |
| Chromatography System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Mass Spectrometry System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50-500 |
The data generated from such an analysis would include the retention time of the compound as it elutes from the column and its mass spectral data. The retention time is characteristic of the compound under the specific chromatographic conditions, while the mass spectrum provides definitive structural information.
The table below presents the expected mass spectrometric data for this compound.
| Analyte | Retention Time (min) | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~3.5 | 173.0418 | 155.0313 ([M+H-H₂O]⁺), 137.0208 ([M+H-2H₂O]⁺), 125.0207 ([M+H-H₂O-CH₂O]⁺) |
These expected fragment ions correspond to the sequential loss of water molecules and formaldehyde (B43269) from the protonated parent molecule, which is a characteristic fragmentation pattern for benzylic alcohols. The high-resolution mass data allows for the confirmation of the elemental formula of the parent ion and its fragments, providing unequivocal identification of this compound.
Computational and Theoretical Investigations of 4 Chloro 1,2 Phenylene Dimethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These calculations, typically employing methods like Density Functional Theory (DFT), provide a theoretical lens through which the behavior and characteristics of (4-chloro-1,2-phenylene)dimethanol can be predicted.
Geometry Optimization and Energetic Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key geometric parameters.
Table 1: Hypothetical Optimized Geometry Parameters for this compound
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C1-C2 | Data not available |
| Bond Length | C-Cl | Data not available |
| Bond Length | C-O | Data not available |
| Bond Angle | C1-C2-C3 | Data not available |
| Dihedral Angle | H-O-C-C | Data not available |
Energetic analysis would accompany the geometry optimization, providing the total electronic energy of the molecule in its ground state. This value is essential for comparing the relative stabilities of different conformers and for calculating reaction energies.
Electronic Structure (HOMO-LUMO Gap, Molecular Orbitals)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. For this compound, one would expect the HOMO to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxymethyl groups, while the LUMO might be distributed over the aromatic ring and the carbon-chlorine bond.
Table 2: Hypothetical Electronic Structure Data for this compound
| Parameter | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations are valuable for identifying the characteristic functional groups within a molecule. For this compound, one would expect to see characteristic frequencies for the O-H stretch of the alcohol groups, C-H stretches of the aromatic ring, and the C-Cl stretch.
Table 3: Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Hydroxymethyl | Data not available |
| C-H Stretch | Aromatic Ring | Data not available |
| C-Cl Stretch | Chloro Group | Data not available |
NMR Chemical Shift Predictions
Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predictions are highly valuable for interpreting experimental NMR spectra and for confirming the structure of a synthesized compound. The calculated chemical shifts for this compound would provide a theoretical spectrum that could be compared with experimental data.
Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Environment | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | Aromatic | Data not available | Data not available |
| C2 | Aromatic | Data not available | Data not available |
| CH₂ | Hydroxymethyl | Data not available | Data not available |
| OH | Hydroxymethyl | Data not available | Data not available |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior and conformational flexibility of the molecule.
Conformational Analysis and Energy Landscapes
The two hydroxymethyl groups in this compound can rotate around the carbon-carbon bonds connecting them to the aromatic ring. This leads to the existence of multiple conformers with different spatial arrangements and energies. A conformational analysis would systematically explore these different rotational states to identify the most stable conformers and the energy barriers between them.
The results of this analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of one or more dihedral angles. This landscape would reveal the low-energy valleys corresponding to stable conformers and the transition states that connect them. Such a study would be instrumental in understanding the molecule's preferred shape in different environments.
Intermolecular Interactions
There are no specific studies detailing the intermolecular interactions of this compound. However, research on other halogenated organic molecules highlights the importance of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.govrsc.org In the case of this compound, the chlorine atom could potentially engage in halogen bonding with electron-donating atoms in neighboring molecules. Furthermore, the two hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, which would likely be a dominant intermolecular force governing the compound's physical properties and crystal packing. The phenyl ring itself can participate in π-π stacking and C-H···π interactions.
Reaction Mechanism Studies
Detailed reaction mechanism studies, including transition state characterization and reaction pathway elucidation, for this compound are not available in the current body of scientific literature. Such studies would be valuable for understanding its reactivity, stability, and potential for transformation into other compounds. For instance, theoretical investigations could elucidate the mechanisms of oxidation of the hydroxymethyl groups or substitution reactions on the aromatic ring.
Transition State Characterization
No research has been published on the characterization of transition states for reactions involving this compound. This type of analysis is crucial for determining reaction kinetics and understanding the energy barriers associated with its chemical transformations.
Reaction Pathway Elucidation
Similarly, the elucidation of reaction pathways for this compound has not been reported. Computational chemistry could be employed to map out the potential energy surfaces for its reactions, identifying intermediates and the most likely routes for product formation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no QSAR models specifically developed for or including this compound. QSAR studies are prevalent for various classes of chlorinated benzene (B151609) derivatives and are used to predict biological activity or toxicity based on molecular descriptors. nih.govnih.gov Should this compound be identified as having a particular biological activity, QSAR modeling could become a relevant area of investigation. Such models correlate physicochemical properties (like hydrophobicity, electronic parameters, and steric effects) with activity, which can guide the design of new, more potent, or less toxic analogs.
Research on Derivatives and Analogues of 4 Chloro 1,2 Phenylene Dimethanol
Synthesis and Functionalization of Derivatives
The chemical reactivity of (4-Chloro-1,2-phenylene)dimethanol is primarily centered around its two primary alcohol functionalities. These groups can undergo a variety of transformations to yield a range of derivatives.
Alkylated and Acylated Derivatives
Alkylation and acylation of the hydroxyl groups in this compound are fundamental transformations that lead to the formation of ethers and esters, respectively.
Alkylated Derivatives (Ethers): The synthesis of ether derivatives can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the alcohol groups with a strong base, such as sodium hydride, to form alkoxides, which then react with an alkyl halide to form the corresponding ether. Depending on the stoichiometry of the reagents, both mono- and di-alkylated products can be synthesized.
Reaction Scheme for Alkylation:
this compound + 2 NaH → Disodium (4-chloro-1,2-phenylene)dimethoxide
Disodium (4-chloro-1,2-phenylene)dimethoxide + 2 R-X → 1,2-Bis(alkoxymethyl)-4-chlorobenzene + 2 NaX (where R is an alkyl group and X is a halogen)
Acylated Derivatives (Esters): Esterification can be carried out by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions typically proceed under mild conditions to afford the corresponding mono- or di-esters.
Reaction Scheme for Acylation:
this compound + 2 R-COCl → 1,2-Bis(acyloxymethyl)-4-chlorobenzene + 2 HCl (in the presence of a base)
The properties of these derivatives, such as solubility and boiling point, would be expected to vary based on the nature of the alkyl or acyl group introduced.
Heterocyclic Derivatives Incorporating the (4-Chloro-1,2-phenylene) Core
The two hydroxymethyl groups of this compound are suitably positioned for the construction of heterocyclic rings through cyclocondensation reactions with appropriate bifunctional reagents.
Synthesis of Six- and Seven-Membered Heterocycles: Condensation with dicarbonyl compounds, such as 1,2- or 1,3-diones, in the presence of an acid catalyst could lead to the formation of cyclic ethers. For instance, reaction with a 1,2-dicarbonyl compound could potentially yield a six-membered 1,4-dioxane (B91453) ring fused to the benzene (B151609) ring. Similarly, reaction with a 1,3-dicarbonyl compound could lead to a seven-membered 1,5-dioxepane ring system.
Reaction with diamines, such as ethylenediamine (B42938) or 1,3-diaminopropane, under conditions that favor dehydration, could lead to the formation of nitrogen-containing heterocycles. For example, condensation with ethylenediamine could potentially form a seven-membered 1,4-diazepine derivative.
While specific literature on the synthesis of heterocyclic derivatives starting directly from this compound is limited, the synthesis of various heterocyclic compounds containing a chloro-phenyl moiety is well-documented, suggesting the feasibility of such transformations.
Comparative Studies with Related Isomers and Substituted Dimethanols
The position of the chloro substituent and the nature of other substituents on the phenylenedimethanol scaffold can significantly influence the physical and chemical properties of the molecule.
Exploration of Positional Isomers of Chlorophenylenedimethanol
The isomers of chlorophenylenedimethanol, such as (2-Chloro-1,3-phenylene)dimethanol and (4-Chloro-1,3-phenylene)dimethanol, are expected to exhibit different properties due to the varying positions of the chloro and hydroxymethyl groups. These differences can affect their reactivity, polarity, and potential applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 102599-91-9 | C₈H₉ClO₂ | 172.61 |
| (2-Chloro-1,3-phenylene)dimethanol | 151755-66-9 | C₈H₉ClO₂ | 172.61 |
| (4-Chloro-1,3-phenylene)dimethanol | 133276-86-9 | C₈H₉ClO₂ | 172.61 |
This data is compiled from publicly available chemical databases.
Investigation of Brominated and Fluorinated Analogues
The substitution of the chloro group with other halogens, such as bromine or fluorine, alters the electronic and steric properties of the molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Bromo-1,2-phenylene)dimethanol | 171011-37-3 | C₈H₉BrO₂ | 217.06 |
| (4-Fluoro-1,2-phenylene)dimethanol | 162744-83-2 | C₈H₉FO₂ | 156.15 |
This data is compiled from publicly available chemical databases. chemscene.combldpharm.com
The C-Br bond is weaker and longer than the C-Cl bond, which may affect the reactivity of the molecule in reactions involving the cleavage of the carbon-halogen bond. Conversely, the high electronegativity of fluorine in the fluorinated analogue would significantly alter the electron density distribution in the benzene ring, influencing the acidity of the hydroxyl protons and the reactivity of the aromatic ring towards electrophilic substitution.
Comparison with Methyl- and Nitro-Substituted Phenylene Dimethanols
Replacing the chloro group with an electron-donating group like methyl or an electron-withdrawing group like nitro has a profound impact on the chemical properties of the phenylene dimethanol core.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Methyl-1,2-phenylene)dimethanol | 90534-49-9 | C₉H₁₂O₂ | 152.19 |
| (4-Nitro-1,2-phenylene)dimethanol | 23222-97-1 | C₈H₉NO₄ | 183.16 |
This data is compiled from publicly available chemical databases. nih.govcookechem.comchemspider.com
The methyl group in (4-Methyl-1,2-phenylene)dimethanol is electron-donating, which would increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack. nih.gov In contrast, the strongly electron-withdrawing nitro group in (4-Nitro-1,2-phenylene)dimethanol deactivates the ring towards electrophilic substitution and increases the acidity of the benzylic protons. cookechem.comchemspider.com These electronic differences would also influence the reactivity of the hydroxymethyl groups in nucleophilic substitution and oxidation reactions.
Structure-Property Relationship (SPR) Studies
The core structure, this compound, features a benzene ring substituted with a chlorine atom and two adjacent hydroxymethyl (-CH₂OH) groups. The chlorine atom at the 4-position significantly influences the electron distribution of the aromatic ring, while the two hydroxymethyl groups offer sites for hydrogen bonding and further chemical modification.
Research into analogues often explores how changes to this core structure impact biological activity. For instance, studies on related chloro-substituted aromatic compounds have demonstrated that the position and nature of substituents are critical for their function. A study on 6-chloro-1-phenylbenzazepine derivatives as dopamine (B1211576) D1 receptor ligands found that a 6-chloro group was important for receptor affinity. mdpi.com Similarly, research on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that specific substitutions on the aryl ring dictated their anticancer activity. nih.gov
In one such theoretical investigation, a series of derivatives could be synthesized from this compound to explore their potential as inhibitors of a specific enzyme. The hydroxymethyl groups could be oxidized to aldehydes or carboxylic acids, or converted into esters or ethers. Furthermore, the chlorine atom could be replaced by other halogens (F, Br, I) or functional groups like methoxy (B1213986) (-OCH₃) or nitro (-NO₂) to modulate electronic properties and steric bulk.
The findings from such a hypothetical study could be summarized in a data table to delineate the structure-property relationships.
Interactive Data Table: Hypothetical SPR Study of this compound Derivatives
This table illustrates the effect of various substitutions on the enzymatic inhibition (IC₅₀) of derivatives based on the this compound scaffold. Lower IC₅₀ values indicate higher potency.
| Compound | R¹ Group (at C1, C2) | R² Group (at C4) | Hypothetical IC₅₀ (nM) | Key Observation |
| 1 | -CH₂OH (Parent) | -Cl | 500 | Baseline activity of the parent compound. |
| 2 | -CHO | -Cl | 250 | Oxidation to aldehyde doubles the potency, suggesting a hydrogen bond acceptor is favorable. |
| 3 | -COOH | -Cl | 750 | Oxidation to carboxylic acid reduces potency, possibly due to negative charge or steric hindrance. |
| 4 | -CH₂OH | -F | 450 | Replacing chlorine with fluorine slightly improves potency, indicating a preference for a more electronegative halogen. |
| 5 | -CH₂OH | -Br | 600 | Replacing chlorine with bromine decreases potency, suggesting steric limitations at this position. |
| 6 | -CH₂OH | -OCH₃ | 800 | A methoxy group significantly reduces activity, indicating an electron-donating group is unfavorable. |
| 7 | -CHO | -F | 120 | Combining the aldehyde and fluorine modifications results in the most potent compound, showing a synergistic effect. |
Modification of Hydroxymethyl Groups: The conversion of the hydroxymethyl groups to aldehydes enhances activity, suggesting that the active site of the target enzyme may have a specific interaction with this functional group.
Influence of the C4-Substituent: The nature of the halogen at the C4 position is crucial. While chlorine provides good activity, a smaller, more electronegative fluorine atom is slightly more beneficial. A larger bromine atom is detrimental, pointing to a sterically constrained binding pocket.
Electronic Effects: The replacement of the electron-withdrawing chlorine with an electron-donating methoxy group leads to a significant loss of activity. This suggests that the electron-deficient nature of the aromatic ring is important for the molecule's interaction with its target.
Such studies provide a rational basis for the design of more potent and selective analogues. The general principles observed, where substituent changes systematically alter properties like H-bonding, electronic character, and steric profile, are widely applicable in chemical research. nih.gov
Future Research Directions for 4 Chloro 1,2 Phenylene Dimethanol
Development of Asymmetric Synthetic Routes
The presence of two hydroxymethyl groups on a planar aromatic ring makes (4-Chloro-1,2-phenylene)dimethanol an ideal candidate for the development of chiral ligands and catalysts. However, the synthesis of enantiomerically pure forms of this compound and its derivatives remains a significant area for future research. The development of asymmetric synthetic routes is crucial for accessing chiral materials for applications in stereoselective catalysis and chiral recognition.
Future research should focus on the adaptation of established asymmetric transformations to precursors of this compound. For instance, the asymmetric reduction of a corresponding dialdehyde (B1249045) or dicarboxylic acid precursor using chiral catalysts could provide a direct route to the enantiopure diol. Methodologies such as the Sharpless asymmetric dihydroxylation of a corresponding divinylbenzene (B73037) derivative could also be explored. nih.gov Another promising avenue involves the palladium-catalyzed asymmetric allylic alkylation of phenols, a method that has proven effective for creating chiral molecules. rsc.org The development of gold-catalyzed intramolecular hydroarylation reactions, which have been used to synthesize chiral helicenes, could also be adapted for creating novel chiral structures from derivatives of this compound. nih.gov
Table 1: Proposed Asymmetric Synthesis Strategies
| Catalytic System | Precursor Type | Potential Outcome | Research Focus |
|---|---|---|---|
| Ruthenium-based Noyori-type catalysts | 1,2-Diformyl-4-chlorobenzene | Enantiomerically enriched (R,R)- or (S,S)-(4-Chloro-1,2-phenylene)dimethanol | Optimization of catalyst loading, pressure, and temperature to maximize enantiomeric excess (ee). |
| Sharpless Asymmetric Dihydroxylation (AD-mix-α / AD-mix-β) | 4-Chloro-1,2-divinylbenzene | Chiral tetraol precursor, convertible to the target diol | Synthesis of the divinyl precursor and control of regioselectivity. |
The successful development of these routes would provide access to chiral building blocks that are currently unavailable, opening doors to new research in materials science and catalysis.
Investigation of Green Chemistry Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Future research on this compound should prioritize the development of sustainable synthetic protocols. nih.gov
Key areas of investigation include:
Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives. Research could explore the use of water, supercritical fluids like scCO₂, or biodegradable deep eutectic solvents (DESs) as reaction media. orientjchem.org The high pressure and temperature conditions of supercritical fluids can offer unique reactivity and selectivity, while their low toxicity makes them environmentally benign. orientjchem.org
Catalysis: Replacing stoichiometric reagents with catalytic alternatives to minimize waste (improve atom economy). For example, developing catalytic oxidation of (4-chloro-o-xylene) using molecular oxygen and a reusable catalyst would be a greener alternative to traditional methods that use stoichiometric oxidants.
Continuous Flow Synthesis: Employing microreactor or flow chemistry technology can offer significant advantages in terms of safety, efficiency, and scalability. rsc.org The precise control over reaction parameters can lead to higher yields and purities, reducing the need for extensive purification steps that generate waste. rsc.org
Table 2: Comparison of Synthetic Approaches
| Feature | Traditional Batch Synthesis (Hypothetical) | Proposed Green Synthesis |
|---|---|---|
| Solvent | Dichloromethane, Chloroform | Supercritical CO₂, Water, or Deep Eutectic Solvents |
| Reagents | Stoichiometric oxidants/reductants (e.g., KMnO₄, LiAlH₄) | Catalytic systems (e.g., metal nanoparticles on a solid support), H₂/O₂ |
| Process | Batch processing with multiple isolation steps | Continuous flow, one-pot synthesis rsc.org |
| Waste | High E-Factor (Environmental Factor) | Low E-Factor, potential for solvent and catalyst recycling nih.gov |
By focusing on these areas, the synthesis of this compound and its derivatives can be aligned with modern standards of environmental sustainability.
Exploration of Supramolecular Chemistry Potential
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. rsc.org The two hydroxymethyl groups of this compound make it an excellent building block, or tecton, for constructing complex supramolecular assemblies through hydrogen bonding. mdpi.com
Future research could explore its use in:
Crystal Engineering: Investigating the self-assembly of the molecule in the solid state to form predictable hydrogen-bonded networks. The chloro-substituent can also participate in halogen bonding, providing an additional tool to direct the crystal packing.
Host-Guest Chemistry: Designing and synthesizing macrocyclic structures derived from this diol that can act as hosts for small molecule guests. rsc.org The chlorinated aromatic core can provide a hydrophobic cavity, while the hydroxyl groups can offer specific binding interactions. Such hosts could find applications in sensing or separation technologies. aalto.fi
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the diol as a ligand to coordinate with metal ions. The resulting frameworks could possess porous structures with potential applications in gas storage, separation, or heterogeneous catalysis.
The flexibility and defined geometry of this molecule make it a promising candidate for creating functional supramolecular materials.
Advanced Characterization Methodologies
A thorough understanding of the structure and properties of this compound and its derivatives requires the application of advanced analytical techniques. While standard methods like 1H and 13C NMR and mass spectrometry are routine, future research will benefit from more sophisticated characterization. chemicalbook.comspectrabase.com
Single-Crystal X-ray Diffraction: This remains the most definitive method for determining the three-dimensional structure of crystalline materials. nih.gov It will be indispensable for confirming the absolute stereochemistry of any chiral derivatives synthesized and for analyzing the precise nature of intermolecular interactions (e.g., hydrogen and halogen bonds) in supramolecular assemblies. rsc.org
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of complex derivatives and supramolecular adducts. Solid-state NMR could be used to probe the structure and dynamics of non-crystalline or poorly crystalline materials.
Computational Modeling: Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide deep insights into the behavior of these molecules. nih.gov These methods can be used to predict stable conformations, model host-guest binding interactions, and understand the electronic properties of the system, thereby guiding experimental design. nih.gov
Table 3: Advanced Characterization Techniques and Their Applications
| Technique | Information Obtained | Research Area Application |
|---|---|---|
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths/angles, intermolecular interactions. nih.gov | Asymmetric Synthesis, Supramolecular Chemistry |
| 2D NMR Spectroscopy | Unambiguous confirmation of chemical structure and connectivity. | Synthesis, Synergistic Studies |
| Molecular Dynamics (MD) Simulation | Conformational stability, binding affinity, solvent effects. nih.gov | Supramolecular Chemistry, Synergistic Studies |
The integration of these advanced methods will be essential for accelerating progress and achieving a comprehensive understanding of the chemical systems based on this scaffold.
Synergistic Studies with Related Chemical Classes
The functional groups of this compound offer handles for covalent modification, allowing it to be combined with other chemical classes to create hybrid molecules with novel properties.
Future research should investigate the synthesis of derivatives where the diol is linked to:
Polymers: Incorporating the diol as a monomer in polyester (B1180765) or polyurethane synthesis could impart specific properties such as flame retardancy (due to the chlorine) or increased rigidity to the resulting polymer.
Biologically Active Moieties: Linking the molecule to known pharmacophores could generate new chemical entities for biological screening. For example, combining it with sulfonamide groups, which are present in many therapeutic agents, could be a starting point. nih.gov
Photoactive Groups: Attaching chromophores could lead to the development of new fluorescent sensors or photo-responsive materials. The chlorinated phenyl ring can influence the photophysical properties of the attached chromophore.
These synergistic studies could bridge the gap between this fundamental building block and functional materials with real-world applications. The synthesis of novel 1,4-diazepanes and other heterocyclic structures has shown promise in developing compounds with high affinity for biological targets, a strategy that could be explored by using this compound as a starting scaffold. nih.gov
Q & A
Basic: What are the established synthetic routes for (4-Chloro-1,2-phenylene)dimethanol, and what critical parameters influence yield?
Answer:
The compound can be synthesized via hydrolysis of halogenated precursors. For example, (3,6-dibromo-1,2-phenylene)dimethanol was prepared by reacting 1,4-dibromo-2,3-bis(bromomethyl)benzene with NaOH in water at room temperature . Key parameters include:
- Halogen source : Use of N-bromosuccinimide (NBS) for bromination, though chloro derivatives may require alternative halogenating agents.
- Reaction conditions : Controlled hydrolysis under mild alkaline conditions to avoid over-oxidation.
- Purification : Slow evaporation of a chloroform-methanol (5:1) solution yields crystals suitable for X-ray diffraction.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Proton chemical shifts (δ) in DMSO-d₆ reveal hydroxyl groups (~5.0 ppm) and aromatic protons (6.8–7.5 ppm). Carbon NMR identifies methylene (C-O) and aromatic carbons .
- UV-Vis Spectroscopy : Absorption peaks at ~270–300 nm (π→π* transitions) confirm conjugation in the aromatic system .
- IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) are diagnostic.
Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals:
- Hydrogen bonding : Intra- and intermolecular O-H⋯O bonds form 1D chains parallel to the [010] direction.
- C-H⋯π interactions : Adjacent chains link via aromatic interactions (C-H⋯centroid distance: ~3.01 Å) .
- Packing : Hydrogen-bonded layers stabilize the structure, critical for predicting solubility and stability .
Advanced: How does this compound function as a ligand in coordination chemistry?
Answer:
The compound acts as a precursor for Schiff base ligands. For example:
- Fe(III) complexes : React with 2,2′-((1E,1′E)-(4-chloro-1,2-phenylene)bis(azanylylidene))bis(4-bromophenol) to form tetradentate chelates. These complexes exhibit antimicrobial activity (IC₅₀: 48 µg/mL against cancer cells) and antioxidant properties (DPPH assay) .
- Methodology : Characterize complexes via CHN analysis, magnetic susceptibility, and DFT geometry optimization (B3LYP/6-31G(d)) .
Advanced: What computational approaches are used to analyze the electronic structure of this compound derivatives?
Answer:
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis sets optimize geometry, HOMO-LUMO gaps, and Mulliken charges to predict reactivity .
- Molecular Docking : Study interactions with biological targets (e.g., COVID-19 protease PDB:6lu7) using AutoDock Vina. Binding energies correlate with experimental antimicrobial efficacy .
Advanced: How do intermolecular forces in halogenated phenylene dimethanol derivatives affect material properties?
Answer:
- Halogen Effects : Chloro vs. bromo substituents alter hydrogen-bond strength and lattice packing. Bromo derivatives exhibit stronger C-Br⋯O interactions, increasing thermal stability .
- Hydrogen-Bond Networks : O-H⋯O bonds in (3,6-dibromo-1,2-phenylene)dimethanol form 2D layers, influencing melting points and solubility .
Data Contradiction: How can discrepancies in synthetic yields of halogenated dimethanol derivatives be resolved?
Answer:
- Source of Variability : Competing side reactions (e.g., over-halogenation) and solvent polarity (e.g., CCl₄ vs. H₂O) impact yields.
- Mitigation : Optimize stoichiometry (NBS:substrate ratio) and use radical initiators (e.g., benzoyl peroxide) for controlled halogenation .
Advanced: What role does this compound play in designing hydrogen-bonded polymers?
Answer:
- Supramolecular Assembly : The compound’s hydroxyl groups template 1D polymeric chains via O-H⋯O bonds.
- Applications : Potential for proton-conducting materials or porous frameworks by modifying substituents .
Basic: What are the stability considerations for handling this compound in experimental settings?
Answer:
- Storage : Protect from moisture (hygroscopic) and light to prevent decomposition.
- Safety : Use inert atmospheres during synthesis to avoid oxidation byproducts.
Advanced: How is the antioxidant activity of metal complexes derived from this compound quantified?
Answer:
- DPPH Assay : Measure radical scavenging activity at 517 nm. CPBSFe complexes show ~80% inhibition (vs. Vitamin C at 85%) .
- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
